molecular formula C8H12N2O2S B13309068 (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13309068
M. Wt: 200.26 g/mol
InChI Key: DHKIPEQLMFVXTA-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid: is a chiral amino acid derivative containing a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid typically involves the construction of the thiazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under mild conditions. For example, the reaction of a thioamide with an α-halo ketone can yield the thiazole ring, which can then be functionalized to introduce the amino acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability. The specific conditions would depend on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the amino acid side chain.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the amino group.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups. It can serve as a model compound for understanding the behavior of similar amino acid derivatives in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring and amino acid moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(dimethyl-1,3-thiazol-4-yl)propanoic acid
  • (3S)-3-Amino-3-(methyl-1,3-thiazol-5-yl)propanoic acid
  • (3S)-3-Amino-3-(ethyl-1,3-thiazol-5-yl)propanoic acid

Uniqueness

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid is unique due to the presence of the dimethyl-substituted thiazole ring This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds

Biological Activity

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid, also known as 3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC8H13N3OS
Molecular Weight199.28 g/mol
IUPAC Name(3S)-3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid
CAS Number1847517-58-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring and amino group are critical for its activity:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular processes. For instance, it may interact with kinases or other proteins that regulate cell division and growth.
  • Receptor Binding : It can bind to receptors on cell membranes, potentially influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : Research indicates that derivatives of thiazole compounds have shown promising anticancer properties by disrupting mitotic processes in cancer cells. For example, related thiazole compounds have been identified to inhibit HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells, leading to multipolar spindle formation and subsequent cell death .
  • Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities. The structural features of this compound suggest it may exhibit similar properties against various bacterial strains.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer effects of thiazole derivatives demonstrated that compounds with similar structures to this compound significantly inhibited the growth of human cancer cell lines through the induction of apoptosis and disruption of mitotic spindle formation .

Case Study 2: Antimicrobial Activity

In another investigation, thiazole-containing compounds were screened for their antibacterial properties. The results indicated that certain modifications to the thiazole ring could enhance antibacterial efficacy against resistant strains of bacteria . While specific data on this compound was not detailed, the findings suggest a potential pathway for exploring its antimicrobial applications.

Toxicological Considerations

Safety data indicate that this compound may cause skin and eye irritation upon contact and should be handled with care in laboratory settings . Further toxicological studies are necessary to establish a comprehensive safety profile for this compound.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

(3S)-3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2S/c1-4-8(13-5(2)10-4)6(9)3-7(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m0/s1

InChI Key

DHKIPEQLMFVXTA-LURJTMIESA-N

Isomeric SMILES

CC1=C(SC(=N1)C)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(SC(=N1)C)C(CC(=O)O)N

Origin of Product

United States

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